molecular formula C9H11NO B019309 1,2,3,4-Tetrahydroisoquinolin-4-ol CAS No. 51641-23-7

1,2,3,4-Tetrahydroisoquinolin-4-ol

Cat. No. B019309
CAS RN: 51641-23-7
M. Wt: 149.19 g/mol
InChI Key: HTHIHJJKFYXSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410699

Procedure details

To prepare the parent ring system 7, i.e., the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 1 wherein R is hydrogen, a 2,3-dihydro-4(1H)isoquinoline 3 wherein R is loweralkyl or benzyl is treated with a Grignard reagent 4, prepared from a 2-fluorobenzyl chloride or 2-fluorobenzyl bromide by conventional methods, to afford the 1,2,3,4-tetrahydro-4-isoquinolinol 2, which is cyclized to the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 5, wherein R is loweralkyl or benzyl and dealkylated or debenzylated to spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 7, via the alkoxycarbonyl or phenoxycarbonyl derivative 6 wherein R1 is loweralkyl or phenyl, respectively. (See Reaction Scheme I).
Name
spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,3-dihydro-4(1H)isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]2(CC3C=CC=CC=3[O:11]2)[CH2:3][NH:2]1.[H][H].FC1C=CC=CC=1CCl.FC1C=CC=CC=1CBr>>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([OH:11])[CH2:3][NH:2]1

Inputs

Step One
Name
spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NCC2(C3=CC=CC=C13)OC1=C(C2)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
2,3-dihydro-4(1H)isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CCl)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare the parent ring system 7, i.e.

Outcomes

Product
Name
Type
product
Smiles
C1NCC(C2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.